5-(4-bromophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
Description
5-(4-Bromophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a heterocyclic compound featuring a pyrrol-2(5H)-one core substituted with diverse functional groups. Its structure includes:
- A furan-2-carbonyl moiety at position 4, introducing π-conjugation and hydrogen-bonding capabilities.
- A 3-hydroxy group, enabling hydrogen bonding and influencing solubility.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors.
Properties
IUPAC Name |
2-(4-bromophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O5/c1-10-9-14(21-27-10)22-16(11-4-6-12(20)7-5-11)15(18(24)19(22)25)17(23)13-3-2-8-26-13/h2-9,16,24H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDRMADHTMPJMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the Furan-2-carbonyl Group: This can be done via a Friedel-Crafts acylation reaction using furan-2-carbonyl chloride and a Lewis acid catalyst like aluminum chloride.
Incorporation of the Methylisoxazolyl Group: This step may involve a condensation reaction between an isoxazole derivative and the pyrrolone intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to proteins or nucleic acids, influencing their function.
Medicine
In medicinal chemistry, 5-(4-bromophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of multiple functional groups allows for diverse interactions with biological targets, potentially modulating various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules from the literature, focusing on substituent effects, physicochemical properties, and crystallographic behavior.
Structural Analogues with Halogen-Substituted Aryl Groups
Halogen substituents significantly influence molecular interactions and crystal packing. For example:
- Compound 4 (): A thiazole-pyrazole-triazole hybrid with a 4-chlorophenyl group. Its isostructural bromo analogue (Compound 5) maintains identical crystallinity (triclinic, P̄1 symmetry) despite the larger atomic radius of bromine vs. chlorine .
- 5-(4-Bromophenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one (): Replacing the furan-2-carbonyl group with a 3,4-dimethoxybenzoyl moiety increases steric hindrance and alters π-π stacking interactions. The pyridinylmethyl substituent enhances solubility in polar solvents compared to the target compound’s isoxazole group .
Physicochemical Properties
Melting points and spectroscopic data reflect substituent effects:
- 3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (): Melting point = 192–193°C; IR bands at 1167 cm⁻¹ (C=S) and 1651 cm⁻¹ (C=O). The bromophenyl group likely stabilizes the crystal lattice via halogen bonds .
- 5-Fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-morpholino-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one (): Melting point = 193–196°C; mass = 586.3 [M+1].
Crystallographic and Conformational Analysis
- Isostructural Compounds 4 and 5 (): Both crystallize in triclinic P̄1 symmetry with two independent molecules per asymmetric unit. The fluorophenyl group in Compound 5 adopts a perpendicular orientation relative to the molecular plane, highlighting conformational flexibility despite isostructurality .
- 4-Hydroxy-3-(2-(5-((4-hydroxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one (): Planar molecular geometry enhances π-stacking, whereas non-planar substituents (e.g., furan-2-carbonyl in the target compound) may disrupt close packing .
Data Table: Key Comparative Features
Key Research Findings
Halogen Substitution: Bromine’s larger atomic radius vs.
Acyl Group Effects : Replacing furan-2-carbonyl with bulkier groups (e.g., 3,4-dimethoxybenzoyl) alters solubility and intermolecular interactions .
Conformational Flexibility: Non-planar substituents (e.g., perpendicular fluorophenyl groups) can coexist with isostructurality, suggesting tolerance for structural diversity in solid-state design .
Biological Activity
The compound 5-(4-bromophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its chemical structure, synthesis, and the biological activities associated with it, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 432.26 g/mol. The structure includes several functional groups that contribute to its biological activity, such as a furan ring, a bromophenyl moiety, and a pyrrole structure.
| Property | Value |
|---|---|
| Molecular Formula | C20H18BrN2O5 |
| Molecular Weight | 432.26 g/mol |
| CAS Number | 618072-36-9 |
| Purity | ≥95% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and catalysts. The methodology often includes the formation of the furan ring followed by bromination and coupling reactions to introduce the pyrrole and isoxazole components.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing furan and pyrrole rings have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the furan moiety is particularly noted for enhancing antibacterial activity due to its ability to disrupt bacterial cell membranes.
Anticancer Properties
Studies have suggested that compounds featuring furan and isoxazole rings may possess anticancer properties. For example, similar derivatives have been tested against cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis in human cancer cells . The mechanism often involves the modulation of signaling pathways related to cell growth and survival.
Anti-inflammatory Effects
The compound's structural components may also confer anti-inflammatory properties. Research on related compounds indicates that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antibacterial activity of various furan derivatives against clinical isolates. The results demonstrated that compounds similar to this compound exhibited superior activity compared to traditional antibiotics .
- Anticancer Activity Assessment : In vitro studies on cancer cell lines treated with this compound showed a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .
- Inflammation Model Experiment : In vivo models demonstrated that administration of similar compounds significantly reduced markers of inflammation in animal models, indicating their therapeutic potential in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-(4-bromophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one, and how are yields optimized?
- Methodology : Synthesis typically involves multi-step organic reactions, such as:
- Step 1 : Coupling of the bromophenyl group via Ullmann or Suzuki-Miyaura reactions.
- Step 2 : Introduction of the furan-2-carbonyl moiety using acid chlorides or Friedel-Crafts acylation .
- Step 3 : Cyclization to form the pyrrolone core under basic conditions (e.g., NaH in DMSO or THF) .
- Optimization : Yield improvements rely on solvent choice (e.g., DMSO for polar intermediates), temperature control (60–80°C for cyclization), and stoichiometric ratios (1.2–1.5 equivalents of 5-methylisoxazole-3-amine) .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Essential Techniques :
| Technique | Purpose | Example Parameters |
|---|---|---|
| NMR | Confirm substituent positions and stereochemistry | NMR (500 MHz, DMSO-d): δ 7.8–8.1 (aromatic H), δ 6.3–6.5 (furan H) |
| HRMS | Verify molecular formula | Observed [M+H]: 485.0523 (Calc. 485.0528) |
| FTIR | Identify functional groups (e.g., C=O at 1680–1720 cm) | Peaks at 1720 cm (pyrrolone carbonyl) and 1650 cm (furan carbonyl) |
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Methodology :
- Computational Validation : Use density functional theory (DFT) to model reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .
- Experimental Cross-Check : Compare DFT-predicted transition states with kinetic studies (e.g., Arrhenius plots for activation energy) .
- Case Study : Discrepancies in furan ring reactivity may arise from solvent effects (polar aprotic vs. protic), which are often overlooked in computational models .
Q. What strategies are effective for optimizing the compound’s synthetic route to minimize by-products?
- Advanced Approaches :
- By-Product Analysis : Use HPLC-MS to identify impurities (e.g., over-acylated intermediates or dimerization products) .
- Reaction Engineering : Employ flow chemistry for precise control of residence time and temperature during cyclization .
- Catalyst Screening : Test Pd(OAc)/Xantphos for Suzuki couplings to reduce bromophenyl debromination side reactions .
Q. How can researchers design experiments to evaluate the compound’s biological activity while accounting for structural variability?
- Experimental Design :
- Biological Assays : Use dose-response curves (IC) in enzyme inhibition studies (e.g., COX-2 or kinase targets) with positive controls (e.g., Celecoxib) .
- Structural Variability : Compare activity of analogs (e.g., replacing 4-bromophenyl with 4-nitrophenyl) to isolate pharmacophore contributions .
- Statistical Validation : Apply ANOVA to assess significance of activity differences across analogs (p < 0.05) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Resolution Protocol :
Reproduce Synthesis : Verify purity via HPLC (>98%) and recrystallize using ethanol/water mixtures .
Cross-Validate Spectra : Compare NMR chemical shifts with structurally similar compounds (e.g., 5-(4-chlorophenyl) analogs) .
Crystallography : Resolve ambiguity with single-crystal X-ray diffraction (e.g., CCDC deposition) .
Tables for Key Parameters
Table 1 : Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher temps accelerate cyclization but risk decomposition |
| Solvent | DMSO > DCM | Polar solvents stabilize intermediates |
| Catalyst Loading | 5 mol% Pd | Reduces side reactions |
| Source: |
Table 2 : Key Spectral Benchmarks
| Functional Group | FTIR (cm) | NMR (δ, ppm) |
|---|---|---|
| Pyrrolone C=O | 1720–1680 | - |
| Furan C=O | 1650–1620 | - |
| Hydroxy (-OH) | 3400–3200 (broad) | 10.2–10.5 (s, 1H) |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
